Higher Functional Efficacy and Potency than Oxotremorine and Pilocarpine at M1 Receptors
In CHO cells stably expressing the human M1 muscarinic receptor, Oxotremorine M (Oxo-M) acts as a full agonist, achieving a maximal response (Emax) of 113 ± 4.2% relative to acetylcholine. In contrast, the closely related tertiary amine oxotremorine is a partial agonist with an Emax of only 62 ± 1.2%, while pilocarpine exhibits an even lower Emax of 52 ± 1.3% [1]. This quantifies a nearly two-fold difference in maximal efficacy between Oxotremorine M and its direct analog oxotremorine. Furthermore, Oxotremorine M is approximately 3-fold more potent (Log EC50 = −6.4 ± 0.03) than acetylcholine (Log EC50 = −5.8 ± 0.04) in this assay system [1].
| Evidence Dimension | Functional efficacy (Emax) and potency (Log EC50) at human M1 receptor |
|---|---|
| Target Compound Data | Emax = 113 ± 4.2%; Log EC50 = −6.4 ± 0.03 |
| Comparator Or Baseline | Oxotremorine: Emax = 62 ± 1.2%, Log EC50 = −6.9 ± 0.02; Pilocarpine: Emax = 52 ± 1.3%, Log EC50 = −5.7 ± 0.0; Acetylcholine: Emax = 100% (by definition), Log EC50 = −5.8 ± 0.04 |
| Quantified Difference | Oxo-M has 1.8-fold higher Emax than oxotremorine (113% vs 62%); 3-fold higher potency than acetylcholine |
| Conditions | CHO cells expressing human M1 muscarinic receptor; calcium mobilization assay |
Why This Matters
For studies requiring full M1 receptor activation, oxotremorine and pilocarpine are inadequate partial agonists; Oxotremorine M is the necessary full agonist standard.
- [1] Table 1. Log EC50 and Emax values for agonists at CHO-M1 and CHO-M5 receptors. PMC2912050. View Source
